molecular formula C8H10N4O B14554784 9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro- CAS No. 62238-65-7

9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro-

Cat. No.: B14554784
CAS No.: 62238-65-7
M. Wt: 178.19 g/mol
InChI Key: GNTONMYOKFVUDJ-UHFFFAOYSA-N
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Description

9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro- is a heterocyclic compound that features a fused ring system combining pyrimidine and azepine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyrimidine, the introduction of an amino group followed by cyclization can yield the desired compound. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the correct formation of the fused ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial production.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, 9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its heterocyclic structure. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-
  • 9H-dibenzo[c,f]imidazo[1,2-a]azepin-9-one

Uniqueness

Compared to similar compounds, 9H-Pyrimido[4,5-c]azepin-9-one, 2-amino-5,6,7,8-tetrahydro- stands out due to its specific fused ring system and the presence of an amino group

Properties

CAS No.

62238-65-7

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-amino-5,6,7,8-tetrahydropyrimido[4,5-c]azepin-9-one

InChI

InChI=1S/C8H10N4O/c9-8-11-4-5-2-1-3-10-7(13)6(5)12-8/h4H,1-3H2,(H,10,13)(H2,9,11,12)

InChI Key

GNTONMYOKFVUDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(N=C2C(=O)NC1)N

Origin of Product

United States

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